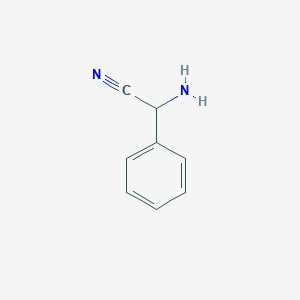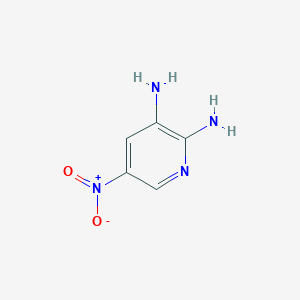![molecular formula C19H18N2O B182675 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol CAS No. 796-54-3](/img/structure/B182675.png)
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol, also known as DMQX, is a chemical compound that belongs to the family of quinolinol derivatives. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the molecular mechanisms underlying various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
作用機序
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is a critical step in the process of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have various biochemical and physiological effects on the nervous system. For example, it has been shown to inhibit long-term potentiation (LTP), a process that underlies memory formation, in the hippocampus. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a critical role in synaptic plasticity and memory formation. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have neuroprotective effects in animal models of neurological disorders, such as stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in scientific research is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological conditions. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is relatively easy to synthesize and has a long shelf life, making it a convenient tool for laboratory experiments. However, one of the limitations of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
将来の方向性
There are several future directions for research on 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and its role in the nervous system. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used to study the specific role of different subtypes of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and other NMDA receptor antagonists in the treatment of neurological and psychiatric disorders. Finally, the development of novel drug delivery systems that can target 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol to specific regions of the brain could enhance its efficacy and reduce its potential toxicity.
合成法
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol involves the condensation of 4-aminobenzophenone with 2-dimethylaminoethyl acrylate, followed by cyclization with 2-cyanoacetamide and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in high yield and purity.
科学的研究の応用
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. For example, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in animal models. It has also been used to study the pathophysiology of neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
特性
CAS番号 |
796-54-3 |
|---|---|
製品名 |
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol |
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-6-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-7-4-14(5-8-16)3-6-15-11-12-20-19-10-9-17(22)13-18(15)19/h3-13,22H,1-2H3/b6-3+ |
InChIキー |
FBKDSWPENPZMOO-ZZXKWVIFSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC=C2)O |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
その他のCAS番号 |
796-54-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)





